Harmalol hydrochloride
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Harmalol hydrochloride primarily targets hepatocellular carcinoma (HCC) cells . It has been shown to inhibit the proliferation of cancer epithelial cells . Additionally, it has been reported to significantly inhibit the dioxin-mediated induction of CYP1A1 at the transcriptional and posttranslational levels .
Mode of Action
this compound interacts with its targets by inducing apoptosis, a process of programmed cell death . It has been observed to induce ROS-dependent apoptosis through mitochondrial cytochrome C release that induces p53 by caspase3 activation . This leads to a significant reduction in hepatocellular foci, nodules, and carcinoma .
Biochemical Pathways
The compound affects several biochemical pathways. It has been reported to cause the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular injury . This ROS-dependent apoptosis involves the release of mitochondrial cytochrome C, which subsequently activates p53 by caspase3 activation .
Pharmacokinetics
It has been reported that the compound is metabolized by cytochrome p450 2d6 (cyp2d6)
Result of Action
The result of this compound’s action is a significant reduction in hepatocellular foci, nodules, and carcinoma, ultimately retaining the normal morphology of the liver . This is achieved through the induction of apoptosis and the inhibition of cancer cell proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of diethylnitrosamine (DEN), a potent genotoxic compound found in the environment, can enhance the compound’s efficacy against hepatocellular carcinoma . .
Analyse Biochimique
Biochemical Properties
Harmalol hydrochloride interacts with various enzymes and proteins. It significantly inhibits the dioxin-mediated induction of CYP1A1 at both transcriptional and posttranslational levels . This interaction suggests that this compound could play a role in the metabolism of certain drugs and toxins that are substrates of the CYP1A1 enzyme .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been used as a therapeutic agent against hepatocellular carcinoma due to its efficacy in inducing apoptosis and inhibiting the proliferation of cancer epithelial cells . It also showed high antioxidant activity in ABTS, FRAP, and reducing power assays .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its influence on gene expression. It significantly inhibits the dioxin-mediated induction of CYP1A1 at the transcriptional and posttranslational levels . This suggests that this compound can modulate the expression and activity of this enzyme, potentially affecting the metabolism of various substances within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a significant reduction in hepatocellular foci, nodules, and carcinoma over a period of 9 weeks . This indicates that the effects of this compound can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, a dosage of 10 mg/kg body weight per week, administered intraperitoneally for 9 weeks, showed a significant reduction in hepatocellular carcinoma in mice .
Metabolic Pathways
Given its significant inhibition of the CYP1A1 enzyme , it is likely that this compound interacts with metabolic pathways involving this enzyme.
Subcellular Localization
Given its interactions with enzymes such as CYP1A1 , it is likely that this compound is localized to areas of the cell where these enzymes are present
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le chlorhydrate de harmalol peut être synthétisé par extraction de la harmaline à partir des graines de Peganum harmala, suivie de sa conversion en harmalol. Le processus implique la réduction de la harmaline à l'aide de borohydrure de sodium dans le méthanol, ce qui donne du harmalol. Ce harmalol est ensuite traité avec de l'acide chlorhydrique pour former le chlorhydrate de harmalol .
Méthodes de production industrielle : La production industrielle du chlorhydrate de harmalol implique généralement une extraction à grande échelle à partir de graines de Peganum harmala, suivie de processus de conversion chimique similaires à la synthèse en laboratoire. Le processus d'extraction peut inclure des étapes d'extraction par solvant, de purification et de cristallisation pour obtenir du chlorhydrate de harmalol de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de harmalol subit diverses réactions chimiques, notamment :
Oxydation : Le harmalol peut être oxydé pour former de la harmine.
Réduction : La harmaline peut être réduite en harmalol.
Substitution : Le harmalol peut subir des réactions de substitution, en particulier au niveau de l'atome d'azote du cycle bêta-carboline.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium ou autres agents oxydants forts.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Divers nucléophiles en conditions acides ou basiques.
Principaux produits formés :
Oxydation : Harmine.
Réduction : Harmalol.
Substitution : Divers dérivés bêta-carboline substitués.
4. Applications de la recherche scientifique
Le chlorhydrate de harmalol a un large éventail d'applications de recherche scientifique :
Industrie : Utilisé dans le développement de formulations antioxydantes et comme produit naturel en médecine traditionnelle.
5. Mécanisme d'action
Le chlorhydrate de harmalol exerce ses effets par plusieurs mécanismes :
Inhibition enzymatique : Inhibe les enzymes du cytochrome P450, en particulier la CYP1A1, affectant le métabolisme de divers composés.
Activité antioxydante : Piège les radicaux hydroxyles et autres espèces réactives de l'oxygène, protégeant les cellules des dommages oxydatifs.
Induction de l'apoptose : Induit l'apoptose dans les cellules cancéreuses par la libération du cytochrome C mitochondrial et l'activation de la caspase-3.
Composés similaires :
- Harmine
- Harmaline
- Harman
Comparaison :
- Harmine : Similaire au chlorhydrate de harmalol, mais agit principalement comme un inhibiteur réversible de la monoamine oxydase A (MAO-A) et possède des propriétés psychoactives notables .
- Harmaline : Un précurseur du harmalol, inhibe également la MAO-A et a des effets psychoactifs .
- Harman : Un autre alcaloïde bêta-carboline avec des propriétés structurelles similaires mais des activités biologiques différentes .
Le chlorhydrate de harmalol se distingue par ses importantes propriétés antioxydantes et ses applications thérapeutiques potentielles dans le traitement du cancer, ce qui en fait un composé unique et précieux dans la recherche scientifique .
Applications De Recherche Scientifique
Harmalol hydrochloride has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
- Harmine
- Harmaline
- Harman
Comparison:
- Harmine: Similar to harmalol hydrochloride but primarily acts as a reversible inhibitor of monoamine oxidase A (MAO-A) and has notable psychoactive properties .
- Harmaline: A precursor to harmalol, also inhibits MAO-A and has psychoactive effects .
- Harman: Another beta-carboline alkaloid with similar structural properties but different biological activities .
This compound stands out due to its significant antioxidant properties and its potential therapeutic applications in cancer treatment, making it a unique and valuable compound in scientific research .
Propriétés
IUPAC Name |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-3,6,14-15H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWAWVOHMZNXOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1NC3=C2C=CC(=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
525-57-5 (Parent) | |
Record name | Harmalol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50975693 | |
Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6028-07-5 | |
Record name | 3H-Pyrido[3,4-b]indol-7-ol, 4,9-dihydro-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6028-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Harmalol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3,4-dihydro-β-carboline-7-ol hydrochloride (monohydrate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Harmalol hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP4735JS4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential embryotoxic effects of Harmalol Hydrochloride?
A1: Research on Wistar rats has shown that this compound can negatively impact embryonic development. A study by [] found that administering this compound to pregnant rats, even at doses as low as 5 mg/kg, led to an increased number of resorbed or dead fetuses. Additionally, a significant decrease in fetal body weight and an increase in skeletal abnormalities were observed across all tested dosages []. This suggests that this compound can cross the placental barrier and exert toxic effects on developing embryos.
Q2: Does this compound exhibit any promising therapeutic applications?
A2: While recognized for its embryotoxic effects, this compound has shown potential as an antiparasitic agent. A study by [] investigated its efficacy against Saprolegnia spp., a type of water mold that infects fish, and Amyloodinium ocellatum, a parasitic dinoflagellate. The research revealed that this compound effectively inhibited the growth of Saprolegnia spp. at a minimum inhibitory concentration of 0.1 mM. Furthermore, it significantly reduced the motility of A. ocellatum dinospores in a dose-dependent manner []. These findings suggest that this compound could be further explored as a potential treatment option for parasitic infections in aquaculture.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.